N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 2-aminobenzimidazole with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products
Reduction: 3-methyl-4-amino-N-(1H-benzimidazol-2-yl)benzamide.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity and potentially providing hypoglycemic effects . The compound’s nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-3-(phenylsulfamoyl)benzamide
- N-[(1H-benzimidazol-2-yl)methyl]-2-substituted-3H-benzimidazol-5-amine
- N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine
Uniqueness
N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N4O3 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C15H12N4O3/c1-9-8-10(6-7-13(9)19(21)22)14(20)18-15-16-11-4-2-3-5-12(11)17-15/h2-8H,1H3,(H2,16,17,18,20) |
InChI Key |
NVJGDCJLPLJAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.